REACTION_SMILES
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[CH:18](=[O:19])[c:20]1[c:21]([B:25]([OH:26])[OH:27])[cH:22][s:23][cH:24]1.[Cl:28][c:29]1[cH:30][cH:31][c:32]([CH2:33][c:34]2[s:35][c:36]([CH:37]=[O:38])[cH:39][cH:40]2)[cH:41][cH:42]1.[P:1]([O:2][CH2:3][CH3:12])([O:13][CH2:14][CH3:15])([O:16][CH2:4][c:5]1[cH:6][cH:7][c:8]([Cl:11])[cH:9][cH:10]1)=[O:17]>>[CH2:4]([c:5]1[cH:6][cH:7][c:8]([Cl:11])[cH:9][cH:10]1)[c:21]1[c:20]([CH:18]=[O:19])[cH:24][s:23][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cscc1B(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cc2ccc(Cl)cc2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(OCC)OCc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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O=Cc1cscc1Cc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |